molecular formula C17H21N5O2 B2695958 1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396807-83-2

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No. B2695958
CAS RN: 1396807-83-2
M. Wt: 327.388
InChI Key: KFAAKTLSRXFIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ETP-46321 and has been found to have potential therapeutic benefits in various diseases.

Scientific Research Applications

Anti-Cancer Activity

A study by Li et al. (2019) on a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives found potent activity against human chronic myeloid leukemia (CML) cells. These compounds showed low cellular toxicity and effectively induced apoptosis in CML cells via significant reduction in protein phosphorylation of the PI3K/Akt signaling pathway (Li et al., 2019).

Stereoselective Synthesis

Chen et al. (2010) described the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in the biological activity of urea derivatives (Chen et al., 2010).

Neuroprotective Properties

Research by Azam et al. (2009) on 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives showed significant antiparkinsonian activity in haloperidol-induced catalepsy in mice, indicating potential for treating Parkinson's disease and highlighting neuroprotective properties (Azam et al., 2009).

Antimicrobial Activity

Zheng et al. (2010) synthesized a series of N-alkyl substituted urea derivatives and evaluated them for antibacterial and antifungal activities. Compounds with morpholine moieties showed potent activities against Gram-positive and Gram-negative bacteria as well as fungi (Zheng et al., 2010).

Autophagy and Apoptosis in Cancer Treatment

Gil et al. (2021) investigated the effects of a synthetic phenoxypyrimidine urea derivative, AKF-D52, on non-small cell lung cancer cells. They found that AKF-D52 induces apoptosis through both caspase-dependent and -independent pathways and triggers cytoprotective autophagy. This dual action suggests its potential as a therapeutic agent for lung cancer (Gil et al., 2021).

properties

IUPAC Name

1-(3-ethylphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-13-4-3-5-14(10-13)20-17(23)21-15-11-18-16(19-12-15)22-6-8-24-9-7-22/h3-5,10-12H,2,6-9H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAAKTLSRXFIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethylphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

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